Bienvenue dans la boutique en ligne BenchChem!

ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride

LogP Lipophilicity Membrane permeability

Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride (CAS 2095409-89-3; free base CAS 2095-26-3) is a phenothiazine derivative bearing a mono‑N‑ethylaminoethyl side chain at the N‑10 position. Its molecular formula is C₁₆H₁₉ClN₂S (MW 306.85 g/mol for the hydrochloride; free base C₁₆H₁₈N₂S, MW 270.4 g/mol).

Molecular Formula C16H19ClN2S
Molecular Weight 306.85
CAS No. 2095409-89-3
Cat. No. B2635540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride
CAS2095409-89-3
Molecular FormulaC16H19ClN2S
Molecular Weight306.85
Structural Identifiers
SMILESCCNCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
InChIInChI=1S/C16H18N2S.ClH/c1-2-17-11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10,17H,2,11-12H2,1H3;1H
InChIKeyRKQBLTZHWMGXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine Hydrochloride (CAS 2095409-89-3): Structural & Pharmacophoric Baseline for Procurement


Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride (CAS 2095409-89-3; free base CAS 2095-26-3) is a phenothiazine derivative bearing a mono‑N‑ethylaminoethyl side chain at the N‑10 position. Its molecular formula is C₁₆H₁₉ClN₂S (MW 306.85 g/mol for the hydrochloride; free base C₁₆H₁₈N₂S, MW 270.4 g/mol) . It is classified as a secondary amine, structurally distinct from the tertiary‑amine phenothiazine congeners fenethazine (N,N‑dimethyl) and diethazine (N,N‑diethyl) . The compound is commercially available as a research‑grade small‑molecule scaffold from multiple vendors at purities of ≥95–98% .

Why Fenethazine, Diethazine, or Other N‑10‑Aminoalkyl Phenothiazines Cannot Replace Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine Hydrochloride


Within the N‑10‑aminoalkyl phenothiazine class, the number and nature of N‑alkyl substituents on the side‑chain amine fundamentally control pKₐ, lipophilicity, hydrogen‑bond donor/acceptor capacity, and metabolic liability [1][2]. The target compound is a mono‑N‑ethyl secondary amine (one H‑bond donor, predicted pKₐ ~10–11), whereas fenethazine is an N,N‑dimethyl tertiary amine (zero H‑bond donors, pKₐ ~9.0) and diethazine is an N,N‑diethyl tertiary amine (zero H‑bond donors, pKₐ ~9.1) [2]. These differences produce quantifiable shifts in LogP, topological polar surface area (TPSA), and rotatable bond count that directly affect membrane permeability, CNS penetration potential, and receptor‑binding pharmacophore complementarity [3]. Generic substitution therefore risks altering the physicochemical profile in ways that are incompatible with structure‑based experimental designs, QSAR models, or target‑engagement assays calibrated on the mono‑ethyl secondary amine motif.

Quantitative Differential Evidence: Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine Hydrochloride vs. Closest N‑10‑Aminoalkyl Phenothiazine Analogs


Lipophilicity (LogP) Positioning Between Dimethyl and Diethyl Analogs Governs Membrane Partitioning

The target compound's predicted LogP of 4.32 (free base) positions its lipophilicity between the N,N‑dimethyl analog fenethazine (LogP 3.92) and the N,N‑diethyl analog diethazine (LogP 4.70) . This intermediate LogP value is within the optimal range (2–5) for passive transcellular permeability while avoiding the excessive lipophilicity (>5) associated with non‑specific membrane accumulation and promiscuous binding [1]. The ~0.4 log unit increase over fenethazine translates to an approximately 2.5‑fold higher octanol/water partition coefficient, which can meaningfully alter distribution kinetics in cellular assays.

LogP Lipophilicity Membrane permeability Phenothiazine

Hydrogen Bond Donor Capacity (HBD = 1) Distinct from Tertiary Amine Analogs (HBD = 0)

The target compound possesses a secondary amine side chain conferring one hydrogen bond donor (HBD = 1), whereas fenethazine and diethazine are tertiary amines with zero hydrogen bond donors (HBD = 0) . This single H‑bond donor differentiates the compound's molecular recognition profile: it can act as both a hydrogen‑bond donor and acceptor, enabling participation in bidentate hydrogen‑bond interactions with target proteins or solvent molecules that tertiary amines cannot replicate [1]. In the context of the phenothiazine SAR model of Feinberg & Snyder, the side‑chain amine geometry and hydrogen‑bond capability directly affect the ability to adopt the dopamine‑mimicking conformation required for D₂ receptor occupancy [2].

Hydrogen bond donor Secondary amine TPSA Receptor binding

Topological Polar Surface Area (TPSA) Lower Than Both Dimethyl and Diethyl Analogs Suggests Superior Membrane Permeation

The target compound exhibits a calculated TPSA of 15.27 Ų , which is substantially lower than the 31.78 Ų reported for both fenethazine and diethazine . According to the widely accepted model of Kelder et al., compounds with TPSA < 60–70 Ų are predicted to cross the blood‑brain barrier (BBB) efficiently, but among closely related analogs, lower TPSA correlates with higher passive transcellular permeability [1]. The ~52% reduction in TPSA relative to the dimethyl and diethyl congeners predicts measurably higher membrane flux, making this compound a structurally privileged scaffold when BBB penetration or intracellular target access is a key experimental requirement.

TPSA Blood-brain barrier Permeability Phenothiazine

Intermediate Rotatable Bond Count Offers Conformational Flexibility Between Rigid (Dimethyl) and Flexible (Diethyl) Extremes

The target compound has 4 rotatable bonds , intermediate between fenethazine (3 rotatable bonds) and diethazine (5 rotatable bonds) . In drug‑likeness and ligand‑efficiency models, each additional rotatable bond reduces the probability of oral bioavailability by approximately 10% due to the entropic penalty upon binding [1]. The mono‑ethyl compound avoids the excessive conformational entropy penalty of the diethyl analog while retaining more side‑chain degrees of freedom than the dimethyl analog, potentially enabling adaptive binding modes without a prohibitive desolvation cost. This balanced flexibility can be critical in fragment‑based or structure‑guided optimization campaigns where side‑chain orientation determines target complementarity.

Rotatable bonds Conformational flexibility Entropy Ligand efficiency

Differential N‑Dealkylation Metabolic Liability: Secondary vs. Tertiary Amine Side Chain

Phenothiazines bearing tertiary amine side chains (e.g., fenethazine, diethazine) undergo sequential N‑dealkylation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) as a major Phase I metabolic pathway, generating secondary amine and primary amine metabolites [1][2]. The target compound, already a secondary amine, bypasses the first N‑dealkylation step that tertiary amine analogs must undergo. This structural pre‑positioning may reduce the rate of oxidative metabolism at the side‑chain nitrogen and alter the metabolite profile compared to fenethazine and diethazine [1]. In rat liver microsome studies on aminoalkylphenothiazines, the extent of N‑demethylation (measured as formaldehyde release) varied with N‑alkyl substitution pattern, supporting the principle that mono‑N‑alkyl amines follow a different metabolic trajectory than di‑N‑alkyl amines [3].

Metabolic stability N-dealkylation Secondary amine Phenothiazine metabolism

Predicted pKa Elevation of the Secondary Amine Affects Ionization State at Physiological pH Relative to Tertiary Amine Analogs

Secondary aliphatic amines typically exhibit pKa values in the range of 10.5–11.0, significantly higher than the pKa values of structurally comparable tertiary amines (~9.0–9.5) [1]. Experimentally determined pKa values for fenethazine and diethazine are approximately 9.0 and 9.1, respectively [2]. Although an experimental pKa for the target compound has not been reported, the secondary amine side chain predicts a pKa elevation of 1–2 log units. At physiological pH 7.4, the target compound is therefore expected to be >99.9% protonated (cationic), compared to ~97–98% protonation for the tertiary amine analogs. This difference in the fraction of neutral free base available for passive membrane diffusion may contribute to altered permeability kinetics and subcellular distribution profiles in live‑cell experiments.

pKa Ionization state Secondary amine basicity Physiological pH

Optimal Research & Industrial Use Cases for Ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine Hydrochloride Based on Quantitative Differentiation


CNS‑Targeted Chemical Probe Development Requiring Balanced Lipophilicity and BBB Penetration

With a predicted LogP of 4.32 and TPSA of 15.27 Ų , this compound occupies a privileged physicochemical space for CNS drug discovery. The intermediate LogP avoids the sub‑optimal permeability of the dimethyl analog (LogP 3.92) and the promiscuity risk of the diethyl analog (LogP 4.70), while the 52% lower TPSA relative to both tertiary amine congeners predicts superior passive BBB penetration. Researchers designing CNS‑penetrant phenothiazine probes, particularly those targeting dopamine, serotonin, or histamine receptors, should select this scaffold over fenethazine or diethazine for initial structure–activity relationship (SAR) exploration when membrane permeability is a critical parameter.

Fragment‑Based or Structure‑Guided Lead Optimization Leveraging Secondary Amine Hydrogen‑Bond Capacity

The presence of a single hydrogen‑bond donor (HBD = 1) distinguishes this compound from all fully N‑alkylated tertiary amine phenothiazine analogs (HBD = 0) . This N–H moiety can form directed hydrogen bonds with backbone carbonyls or side‑chain residues in target protein binding pockets. In fragment‑based drug discovery (FBDD) or crystallographic fragment screening campaigns against CNS targets (e.g., GPCRs, ion channels), this scaffold provides a unique hydrogen‑bond interaction vector that dimethyl and diethyl analogs cannot offer, potentially enabling binding poses and selectivity profiles inaccessible to tertiary amine congeners.

In Vitro Metabolism Studies Where Reduced N‑Dealkylation Complexity Is Desired

The secondary amine side chain of the target compound eliminates one sequential N‑dealkylation step required for tertiary amine phenothiazines such as fenethazine and diethazine . For in vitro ADME studies—particularly hepatocyte stability assays, CYP phenotyping, or metabolite identification by LC‑MS/MS—this simplified metabolic pathway reduces the number of expected Phase I metabolites, facilitating cleaner analytical readouts and more interpretable intrinsic clearance data. Researchers conducting comparative metabolism studies across the phenothiazine class should include this compound to isolate the contribution of the first N‑dealkylation step to overall metabolic turnover.

Physicochemical Reference Standard for Mono‑N‑Alkyl Phenothiazine QSAR Model Calibration

This compound fills a conspicuous gap in the N‑10‑alkylamino phenothiazine chemical space between the extensively studied dimethyl (fenethazine) and diethyl (diethazine) analogs. With measured or vendor‑specified purity of 95–98% , a free base MW of 270.4 g/mol, 4 rotatable bonds, and a secondary amine pharmacophore, it serves as an ideal reference standard for calibrating quantitative structure–activity relationship (QSAR) models that predict the impact of N‑alkyl substitution on receptor binding, cellular permeability, and metabolic stability. Computational chemistry groups building phenothiazine‑focused prediction models can use this compound as a critical interpolation point between the dimethyl and diethyl extremes.

Quote Request

Request a Quote for ethyl[2-(10H-phenothiazin-10-yl)ethyl]amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.